![molecular formula C9H14O3 B13461353 Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13461353.png)
Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(hydroxymethyl)bicyclo[211]hexane-2-carboxylate is a bicyclic compound with a unique structure that makes it an interesting subject for chemical research This compound is characterized by its bicyclo[211]hexane core, which is a strained ring system, and the presence of functional groups such as a methyl ester and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate typically involves a [2+2] cycloaddition reaction. This method uses photochemistry to create the bicyclic structure. The reaction conditions often require a mercury lamp and specific glassware to facilitate the cycloaddition process . The resulting product can be further derivatized through various transformations to introduce different functional groups.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the photochemical [2+2] cycloaddition process. This would require specialized equipment to handle the reaction conditions and ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: Various nucleophiles can attack the ester carbonyl, leading to substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 4-(carboxymethyl)bicyclo[2.1.1]hexane-2-carboxylate.
Reduction: Formation of 4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-methanol.
Substitution: Formation of various substituted esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules due to its strained ring system and functional groups
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug candidates.
Industry: Utilized in the development of new materials and polymers with unique properties.
Wirkmechanismus
The mechanism of action of Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate is largely dependent on its functional groups and the specific reactions it undergoes. The strained bicyclic structure can interact with various molecular targets, leading to different pathways and effects. For example, the hydroxymethyl group can participate in hydrogen bonding, while the ester group can undergo hydrolysis or other transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate .
- Methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate .
Uniqueness
Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate is unique due to its specific bicyclic structure and the presence of both a hydroxymethyl and a methyl ester group. This combination of features makes it a versatile compound for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C9H14O3 |
|---|---|
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-12-8(11)7-4-9(5-10)2-6(7)3-9/h6-7,10H,2-5H2,1H3 |
InChI-Schlüssel |
YBMKUTFZZSLUFQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CC2(CC1C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-(bromomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13461282.png)
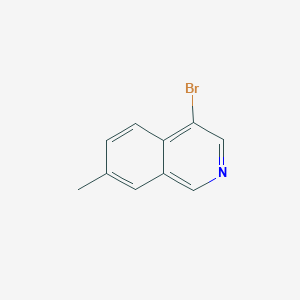
![rac-(1R,5S,6S)-3-oxabicyclo[4.1.0]heptan-5-ol](/img/structure/B13461295.png)
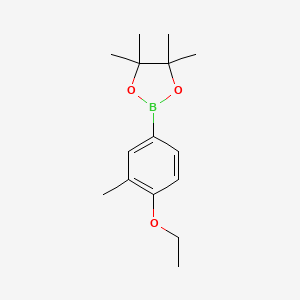
![Bis(oxalic acid), tert-butyl 3-{2,6-diazaspiro[3.3]heptan-2-yl}azetidine-1-carboxylate](/img/structure/B13461306.png)


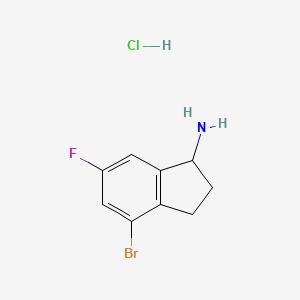
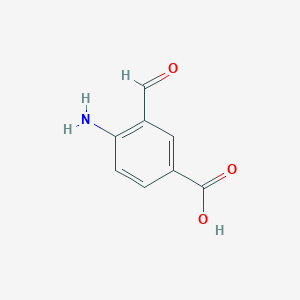
![rac-(3R,4R,6S)-5-oxotricyclo[2.2.1.0,2,6]heptane-3-carboxylic acid](/img/structure/B13461357.png)
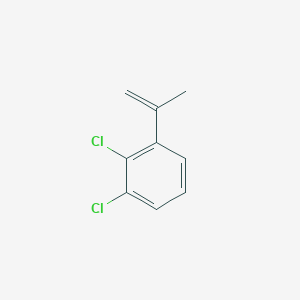
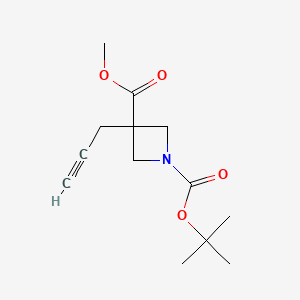
![6-Thia-1-azaspiro[3.5]nonane hydrochloride](/img/structure/B13461370.png)
